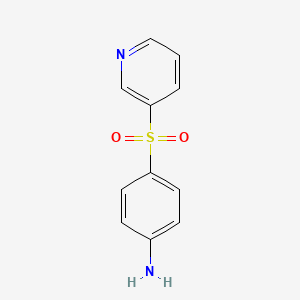

4-(3-Pyridylsulfonyl)benzenamine

Description

4-(3-Pyridylsulfonyl)benzenamine is a benzenamine derivative featuring a pyridine-3-sulfonyl substituent at the para position of the aromatic ring. This compound is of interest in pharmaceutical and materials science due to its structural versatility and reactivity.

Properties

CAS No. |

147696-58-0 |

|---|---|

Molecular Formula |

C11H10N2O2S |

Molecular Weight |

234.28 g/mol |

IUPAC Name |

4-pyridin-3-ylsulfonylaniline |

InChI |

InChI=1S/C11H10N2O2S/c12-9-3-5-10(6-4-9)16(14,15)11-2-1-7-13-8-11/h1-8H,12H2 |

InChI Key |

DRTZAGWWGHUJOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Cyclopropylsulfonyl)benzenamine (CAS 1147558-13-1)

- Structural Features : Replaces the pyridyl group with a strained cyclopropylsulfonyl moiety.

- Electronic Effects : The cyclopropyl group introduces steric strain and modest electron-withdrawing effects via hyperconjugation, though weaker than pyridyl .

- Reactivity : The sulfonyl group enhances nucleophilic substitution and coupling reactions, similar to pyridylsulfonyl derivatives. Cyclopropyl’s steric bulk may hinder certain reactions .

- Applications: Potential in drug synthesis due to strained ring systems, but lacks pyridine’s coordination sites for metal-binding or enzyme inhibition.

4-(2-Quinolinyl)benzenamine (CAS 22191-97-5)

- Structural Features: Substituted with a quinoline ring instead of pyridylsulfonyl.

- Biological Activity: Enhanced bioactivity in pharmaceutical contexts due to quinoline’s known antimalarial and anticancer properties .

- Solubility : Lower solubility in polar solvents compared to sulfonyl-containing analogs due to increased hydrophobicity.

4-(1H-1,2,4-Triazol-1-ylmethyl)benzenamine (CAS 119192-10-8)

- Structural Features : Triazole methyl group replaces sulfonyl-pyridyl.

- Reactivity : Triazole’s nitrogen-rich structure enables coordination chemistry and hydrogen bonding, but lacks sulfonyl’s electrophilic character .

- Applications : Used as a rizatriptan intermediate; differs in mechanism compared to sulfonyl-based compounds, which may target enzymes like dihydrofolate reductase (DHFR) .

4-(3,3,3-Trifluoropropoxy)benzenamine (CAS 1236764-10-5)

- Structural Features : Trifluoropropoxy group (–OCH₂CF₃) instead of sulfonyl-pyridyl.

- Electronic Effects : Strong electron-withdrawing –CF₃ group reduces ring electron density more than sulfonyl.

- Solubility : Increased lipophilicity due to –CF₃, contrasting with sulfonyl’s polar nature .

- Applications : Likely used in agrochemicals or fluorinated pharmaceuticals, diverging from sulfonyl derivatives’ biological targeting.

Key Comparative Data Table

Abbreviations : EWG = Electron-Withdrawing Group.

Research Findings and Mechanistic Insights

- Biological Activity : Pyridylsulfonyl derivatives exhibit DHFR inhibition (e.g., Schiff base hybrids in ), leveraging sulfonyl’s electrophilicity for enzyme active-site binding .

- Corrosion Inhibition : Sulfonyl-containing Schiff bases (e.g., in ) show efficacy in acidic environments, attributed to adsorption via sulfonyl and amine groups .

- Synthetic Routes : Pyridylsulfonyl analogs may be synthesized via sulfonation of thioethers or direct coupling of pyridine-3-sulfonyl chloride with aniline derivatives, contrasting with cyclopropylsulfonyl routes requiring cyclopropane precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.